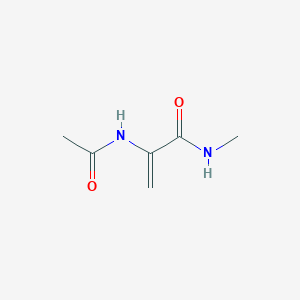
2-Acetamido-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-N-methylprop-2-enamide is an organic compound with the molecular formula C6H11NO2 It is a derivative of acrylamide and features an acetamido group attached to the nitrogen atom of the acrylamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetamido-N-methylprop-2-enamide can be synthesized through the reaction of methacryloyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Acetamido-N-methylprop-2-enamide has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of molecularly imprinted polymers, which have applications in selective adsorption and separation processes.
Medicinal Chemistry: The compound is investigated for its potential use in drug development due to its structural similarity to biologically active molecules.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-acetamido-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acrylamide moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-acetamidoprop-2-enamide: This compound has a benzyl group attached to the nitrogen atom, which can influence its reactivity and applications.
2-Acetamido-N-benzylprop-2-enamide: Similar to the above, but with different substituents that affect its chemical properties.
Uniqueness
2-Acetamido-N-methylprop-2-enamide is unique due to its specific structure, which combines the properties of acrylamide and acetamido groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
73491-58-4 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2-acetamido-N-methylprop-2-enamide |
InChI |
InChI=1S/C6H10N2O2/c1-4(6(10)7-3)8-5(2)9/h1H2,2-3H3,(H,7,10)(H,8,9) |
Clave InChI |
ZHSJYBHCBFLWPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



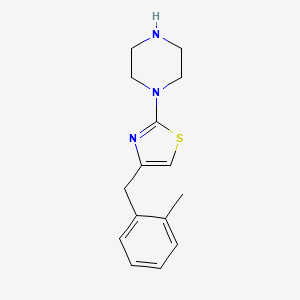
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
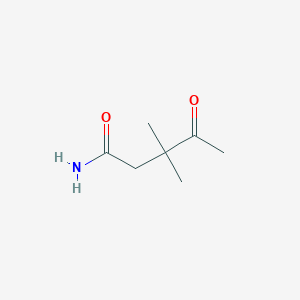
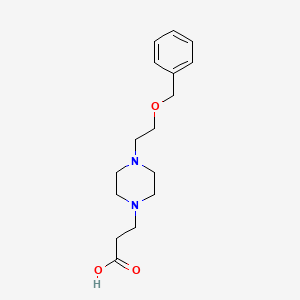

![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
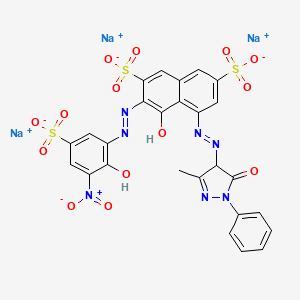
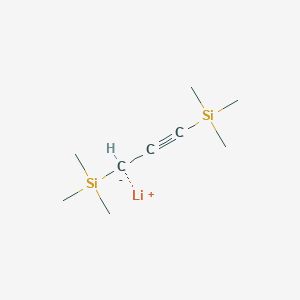

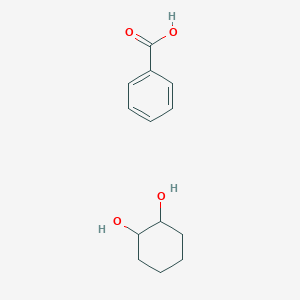
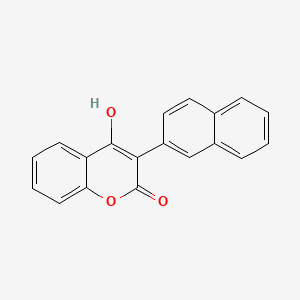
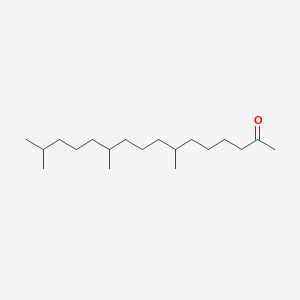
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
